molecular formula C7H12BrNO B6589018 3-bromo-1-(pyrrolidin-1-yl)propan-1-one CAS No. 66932-80-7

3-bromo-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B6589018
CAS No.: 66932-80-7
M. Wt: 206.1
InChI Key:
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Description

3-bromo-1-(pyrrolidin-1-yl)propan-1-one: is an organic compound that features a bromine atom attached to a three-carbon chain, which is further connected to a pyrrolidine ring

Scientific Research Applications

Chemistry: 3-bromo-1-(pyrrolidin-1-yl)propan-1-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is utilized to study the effects of brominated pyrrolidine derivatives on biological systems. It may be used in the development of new bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structure allows for modifications that can lead to the discovery of drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of 3-bromo-1-propanol with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-bromo-1-(pyrrolidin-1-yl)propan-1-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed:

    Substitution: Formation of various substituted pyrrolidinyl propanones.

    Oxidation: Formation of this compound ketone or carboxylic acid derivatives.

    Reduction: Formation of 3-bromo-1-(pyrrolidin-1-yl)propan-1-ol or corresponding amines.

Mechanism of Action

The mechanism of action of 3-bromo-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in biological pathways and cellular functions.

Comparison with Similar Compounds

    3-bromo-1-(pyrrolidin-1-yl)butan-1-one: Similar structure with an additional carbon in the chain.

    3-chloro-1-(pyrrolidin-1-yl)propan-1-one: Chlorine atom instead of bromine.

    1-(pyrrolidin-1-yl)propan-1-one: Lacks the halogen atom.

Uniqueness: 3-bromo-1-(pyrrolidin-1-yl)propan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom enhances the compound’s ability to participate in substitution reactions and influences its biological activity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-1-(pyrrolidin-1-yl)propan-1-one involves the bromination of 1-(pyrrolidin-1-yl)propan-1-one.", "Starting Materials": [ "1-(pyrrolidin-1-yl)propan-1-one", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 1-(pyrrolidin-1-yl)propan-1-one in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: After the addition of bromine is complete, continue stirring the solution for an additional 30 minutes.", "Step 4: Add sodium acetate to the solution and stir for 10 minutes.", "Step 5: Add hydrogen peroxide to the solution and stir for an additional 10 minutes.", "Step 6: Filter the solution to obtain the solid product, 3-bromo-1-(pyrrolidin-1-yl)propan-1-one." ] }

CAS No.

66932-80-7

Molecular Formula

C7H12BrNO

Molecular Weight

206.1

Purity

95

Origin of Product

United States

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